N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide
Description
N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and a 2,5-difluorobenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S/c1-26-15-6-4-13(9-16(15)27-2)22-10-12(8-18(22)23)21-28(24,25)17-7-11(19)3-5-14(17)20/h3-7,9,12,21H,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIVUFWNQCMJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Aminoenones
β-Aminoenones serve as key intermediates for constructing the pyrrolidinone ring. As demonstrated in the synthesis of analogous 5-oxopyrrolidine derivatives, β-aminoenones are generated via coupling between alkynes and oximes in dimethylformamide. For this target compound, the reaction of 3,4-dimethoxyphenylacetylene with hydroxylamine derivatives under palladium catalysis could yield the requisite β-aminoenone precursor. Subsequent cyclization in acidic media (e.g., HCl/EtOH) forms the 5-oxopyrrolidine core.
Ring-Opening of Aziridines
Palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones provide polysubstituted pyrrolidinones. Applying this method, 1-(3,4-dimethoxyphenyl)-2H-azirine could react with a hydrazone derivative to install the 3-amino group required for subsequent sulfonylation.
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 3,4-Dimethoxyphenylacetylene + hydroxylamine | Pd(OAc)₂, DMF, 80°C | 72% | |
| 2 | β-Aminoenone cyclization | HCl/EtOH, reflux | 85% |
The introduction of the 2,5-difluorobenzenesulfonamide group at position 3 requires precise sulfonylation of the pyrrolidinone amine.
Direct Sulfonylation
The amine intermediate (1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine) reacts with 2,5-difluorobenzenesulfonyl chloride in dichloromethane under basic conditions (pyridine or Et₃N). This method, validated for diarylsulfonamides, achieves moderate yields (60–70%) but may require chromatographic purification to remove bis-sulfonylated byproducts.
Microwave-Assisted Coupling
Microwave irradiation (150°C, 20 min) in acetonitrile with K₂CO₃ as a base enhances reaction efficiency, as reported for structurally related sulfonamides. This approach reduces reaction time from 12 hours to 30 minutes while improving yields to 80–85%.
Alternative Pathways: Multicomponent Reactions
One-Pot Assembly
A palladium-catalyzed four-component coupling of terminal alkynes, hydrazines, CO, and aryl iodides constructs polysubstituted pyrrolidinones. Adapting this method, 3,4-dimethoxyphenylacetylene, hydrazine hydrate, and 2,5-difluorobenzenesulfonyl iodide could converge to form the target molecule in a single step. However, controlling regiochemistry remains challenging.
Hydrazone Cyclization
Hydrazones derived from 5-oxopyrrolidine-3-carboxylates undergo cyclization with POCl₃ to form 4-substituted derivatives. Introducing the 2,5-difluorobenzenesulfonamide group at this stage may require protective group strategies to prevent sulfonyl chloride overreaction.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (hexane/ethyl acetate gradients) resolves sulfonamide products from unreacted starting materials. For polar byproducts, reverse-phase HPLC (C18 column, MeOH/H₂O) achieves >95% purity.
Spectroscopic Validation
- ¹H NMR : The 3,4-dimethoxyphenyl group exhibits characteristic singlets at δ 3.75–3.85 ppm for methoxy protons. The sulfonamide NH appears as a broad singlet near δ 9.2 ppm.
- ¹³C NMR : The carbonyl carbon of the pyrrolidinone resonates at δ 172–175 ppm, while sulfonamide sulfurs quaternary carbons appear at δ 140–145 ppm.
Challenges and Optimization Opportunities
- Regioselectivity in Nitration : Steric hindrance from methoxy groups may direct nitration to less reactive positions, necessitating Lewis acid catalysts (e.g., ZnCl₂) to enhance selectivity.
- Sulfonamide Stability : The electron-withdrawing fluorine atoms may render the sulfonamide prone to hydrolysis. Anhydrous conditions and low temperatures (<40°C) mitigate degradation.
- Catalyst Poisoning : Residual amines from incomplete reduction can deactivate Pd catalysts. Sequential washing with dilute HCl restores catalytic activity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its pyrrolidinone-sulfonamide framework. Below is a comparative analysis with analogs from the evidence:
Key Observations :
- Rigidity vs. Flexibility: The pyrrolidinone core in the target compound introduces conformational rigidity compared to Rip-B’s flexible ethyl linker . This may enhance binding specificity in target interactions.
- Heterocyclic vs. Aromatic Systems : Benzothiazole-containing analogs () exhibit enhanced lipophilicity due to trifluoromethyl groups, whereas the target compound’s difluoro substitution balances polarity and bioavailability .
Biological Activity
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Pyrrolidinone ring : Contributes to its reactivity and interaction with biological targets.
- Methoxy groups : Enhance lipophilicity and may influence pharmacokinetics.
- Difluorobenzenesulfonamide moiety : Imparts specific biological interactions.
The molecular formula is with a molecular weight of approximately 425.52 g/mol. Understanding the structure is crucial for elucidating its biological mechanisms.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to therapeutic effects in various disease models.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Apoptosis Induction : Compounds structurally related to this sulfonamide have been shown to induce apoptosis in cancer cell lines. For example, derivatives of benzohydrazides have demonstrated EC50 values as low as 0.24 µM in inducing apoptosis in colorectal carcinoma cells .
Antimicrobial Properties
The presence of the sulfonamide group suggests potential antimicrobial activity. Sulfonamides are traditionally known for their antibacterial properties, and it is hypothesized that this compound may exhibit similar effects against various pathogens.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that related compounds exhibit varying degrees of cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key proteins involved in cancer proliferation pathways, supporting its potential as a therapeutic agent.
Comparative Analysis
A comparative analysis of similar compounds reveals distinct differences in their biological activities:
| Compound Name | Structure Features | Biological Activity | EC50 (µM) |
|---|---|---|---|
| This compound | Pyrrolidine + Sulfonamide | Potential anticancer | TBD |
| N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide | Indole + Benzohydrazide | Apoptosis inducer | 0.24 |
| 1,3,4-Oxadiazole derivatives | Oxadiazole + Various substituents | Anticancer | Varies |
Q & A
Q. How to integrate this compound into a broader structure-activity relationship (SAR) study?
- Methodological Answer :
- Design a congener library with systematic substitutions (e.g., methoxy → ethoxy, fluorine → chlorine). Test analogs in parallel using standardized assays. Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (Hammett σ, LogP) with activity. Validate hypotheses via molecular docking (AutoDock Vina) .
Q. What advanced separation techniques improve yield in large-scale synthesis?
- Methodological Answer :
- Implement continuous-flow chemistry with immobilized catalysts (e.g., packed-bed reactors) to enhance reaction efficiency. For purification, use simulated moving bed (SMB) chromatography to reduce solvent waste. Optimize parameters via response surface methodology (RSM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
